molecular formula C19H25N5OS B5677476 1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-N-[(3-propylisoxazol-5-yl)methyl]piperidin-4-amine

1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-N-[(3-propylisoxazol-5-yl)methyl]piperidin-4-amine

Cat. No. B5677476
M. Wt: 371.5 g/mol
InChI Key: NFKVHLLKSMVZJZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like 1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-N-[(3-propylisoxazol-5-yl)methyl]piperidin-4-amine often involves multistep reactions, including the condensation of pyrimidine with triazole, nucleophilic displacement, and cyclocondensation processes. These steps are crucial for constructing the core structure and introducing specific functional groups that define its chemical identity and potential reactivity. Studies on similar compounds have shown the importance of selecting appropriate reagents and conditions to achieve high yields and desired selectivity (Asghari et al., 2015)(Asghari et al., 2015).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings, which are crucial for their chemical and biological properties. The structural configuration, including ring substituents and functional groups, plays a significant role in determining the molecule's reactivity, stability, and interaction with other molecules. X-ray crystallography and spectroscopic methods are commonly used to elucidate these structures, providing insights into their three-dimensional conformation and electronic distribution (Dyachenko et al., 2020)(Dyachenko et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of this compound includes its ability to undergo various reactions, such as nucleophilic substitutions, cycloadditions, and electrophilic additions, depending on the functional groups present in the molecule. These reactions are fundamental for further modifications and derivatization of the compound, leading to new compounds with potentially different properties and applications. The presence of amines, pyrimidines, and thieno groups offers multiple sites for chemical transformations (Vlasov et al., 2022)(Vlasov et al., 2022).

properties

IUPAC Name

1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-N-[(3-propyl-1,2-oxazol-5-yl)methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5OS/c1-3-4-15-11-16(25-23-15)12-20-14-5-8-24(9-6-14)18-17-7-10-26-19(17)22-13(2)21-18/h7,10-11,14,20H,3-6,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKVHLLKSMVZJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=C1)CNC2CCN(CC2)C3=C4C=CSC4=NC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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